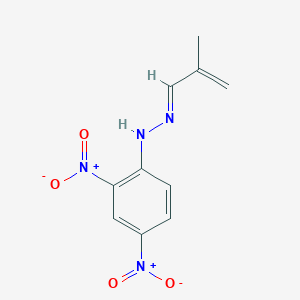

Methacrolein 2,4-dinitrophenylhydrazone

Beschreibung

Significance of Carbonyl Compounds and Their Derivatization in Analytical Chemistry

Carbonyl compounds, a class of organic compounds containing a carbon-oxygen double bond (>C=O), are ubiquitous in the environment and are important in many industrial processes. iitk.ac.intestbook.com They are significant as precursors and intermediates in photochemical reactions, contributing to the formation of ozone and secondary organic aerosols. mdpi.com However, their high polarity, volatility, and lack of strong chromophores make direct analysis, especially at low concentrations, challenging using techniques like high-performance liquid chromatography (HPLC) with UV detection. csus.educhromatographyonline.com

To overcome these analytical hurdles, a process called derivatization is employed. Derivatization involves chemically modifying the target analyte to produce a new compound with properties that are more suitable for analysis. csus.edu This process can enhance the stability of the analyte, reduce its polarity, and, importantly, introduce a chromophore that allows for sensitive detection by UV-Vis or other spectroscopic detectors. mdpi.comcsus.edu

Role of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) as a Derivatization Agent for Carbonyls

2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent specifically for carbonyl compounds like aldehydes and ketones. chemservice.comgeeksforgeeks.orgvedantu.com The reaction between DNPH and a carbonyl compound is a condensation reaction, where the hydrazine (B178648) group of DNPH reacts with the carbonyl group to form a stable derivative known as a 2,4-dinitrophenylhydrazone, with the loss of a water molecule. chemservice.commoleculardepot.comwikipedia.org

This reaction is highly effective for several reasons:

Specificity: DNPH reacts readily with aldehydes and ketones but not with other carbonyl-containing functional groups like esters, amides, or carboxylic acids. chemservice.comwikipedia.org

Stability: The resulting hydrazone derivatives are stable compounds, which is crucial for reliable analysis. scribd.comresearchgate.net

Detection: The two nitro groups on the phenyl ring of the DNPH molecule act as a strong chromophore, making the resulting hydrazone derivatives easily detectable by UV-Vis detectors, typically around 360 nm. thermofisher.comepa.gov

The formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone serves as a positive qualitative test for aldehydes and ketones. chemservice.comsjpas.com This principle is the basis for Brady's test, a common method in organic chemistry for identifying these functional groups. chemservice.comvedantu.com

Specific Context of Methacrolein-2,4-DNPH as a Research Standard and Analyte Derivative

Methacrolein-2,4-DNPH is the specific dinitrophenylhydrazone derivative formed from the reaction of methacrolein (B123484) with DNPH. moleculardepot.com Methacrolein is an unsaturated aldehyde of interest in environmental and food safety analysis. hpc-standards.com The derivatization of methacrolein to Methacrolein-2,4-DNPH is a critical step in its quantitative analysis. hpc-standards.com

Methacrolein-2,4-DNPH is commercially available as a high-purity analytical standard. hpc-standards.comsigmaaldrich.com This allows laboratories to create accurate calibration curves for the quantification of methacrolein in various samples, such as air, water, and food products. thermofisher.comhpc-standards.comscielo.br The use of a certified reference material ensures the reliability and comparability of analytical results across different studies and laboratories. grupobiomaster.com For instance, it has been used as an internal standard in the determination of other compounds like diacetyl. researchgate.net The analysis is typically performed using HPLC, which separates the DNPH derivatives of various carbonyls present in a sample, allowing for the specific quantification of methacrolein. epa.govgrupobiomaster.comlcms.czshimadzu.com

Properties of Methacrolein-2,4-DNPH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₄ | nih.govhpc-standards.comhpc-standards.com |

| Molecular Weight | 250.21 g/mol | sigmaaldrich.comnih.govmedchemexpress.com |

| CAS Number | 5077-73-6 | sigmaaldrich.comnih.govchemsrc.com |

| Appearance | Azo and nitro dye | moleculardepot.commedchemexpress.com |

| Melting Point | 204-206 °C (decomposes) | sigmaaldrich.comchemsrc.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5077-73-6 |

|---|---|

Molekularformel |

C10H10N4O4 |

Molekulargewicht |

250.21 g/mol |

IUPAC-Name |

N-[(Z)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6- |

InChI-Schlüssel |

TUBWWZMXYOKKNG-WDZFZDKYSA-N |

Isomerische SMILES |

CC(=C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

5077-73-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Derivatization Chemistry and Reaction Mechanisms Pertaining to Methacrolein 2,4 Dnph Formation

Fundamental Principles of Aldehyde-DNPH Derivatization

The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for their identification and quantification. nih.govyorku.ca The reaction is a nucleophilic addition-elimination, specifically a condensation reaction, where the nucleophilic nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net This is followed by the elimination of a water molecule to form a stable product known as a 2,4-dinitrophenylhydrazone. researchgate.netaston.ac.uk

This reaction is typically catalyzed by acid. psu.edu The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the DNPH. researchgate.net The resulting hydrazone derivative incorporates the highly chromophoric 2,4-dinitrophenyl group, which allows for sensitive detection using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection, typically around 360 nm. epa.govgimitec.com The formation of these stable, colored derivatives facilitates the analysis of otherwise difficult-to-measure volatile and non-chromophoric aldehydes like methacrolein (B123484). lcms.czmdpi.com

Factors Influencing Derivatization Efficiency for Methacrolein and Related Carbonyls

The efficiency of the derivatization reaction between methacrolein and DNPH is paramount for accurate quantification and is influenced by several critical parameters. coresta.orgnih.gov

Acidity and pH Optimization in Reaction Media

The acidity of the reaction medium is a critical factor in the derivatization of carbonyls with DNPH. yorku.canih.gov The reaction is acid-catalyzed, with the acid protonating the carbonyl group, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by DNPH. researchgate.net However, excessively low pH can be detrimental. Under highly acidic conditions, the weakly basic amino group of DNPH can become protonated, reducing its nucleophilicity and hindering the reaction. researchgate.net

For many carbonyl compounds, an optimal pH is typically found in the weakly acidic range. For instance, studies have shown that a pH of around 3 is effective for the derivatization of various carbonyls. yorku.caepa.gov Some methods have found success at a pH of 4.0 for acetaldehyde (B116499) derivatization. nih.gov Research on formaldehyde (B43269) derivatization has explored a range of buffered solutions, including phosphate, citrate (B86180), and acetate (B1210297) buffers, to maintain optimal pH and found that different buffers can affect the reaction time. semanticscholar.org Specifically for unsaturated aldehydes like acrolein, controlling the pH is crucial, as very acidic conditions can lead to the degradation of the resulting DNPH derivative. coresta.orgnih.gov Using a buffered solution, such as a citric acid/sodium citrate buffer at pH 4, has been shown to improve the stability and recovery of acrolein-DNPH derivatives. nih.gov

Reaction Kinetics and Temperature Effects

The rate of the derivatization reaction is influenced by both temperature and the concentration of reactants. Studies on formaldehyde have shown that at 25°C and a pH of 3, the reaction is nearly complete within 20 minutes. osti.gov However, other research indicated that at a lower pH of 2, longer derivatization times of approximately 2 hours were necessary for the reaction to complete. osti.gov

Temperature can significantly impact the reaction rate, with higher temperatures generally leading to faster reaction times. researchgate.net For example, one study found that for the derivatization of muscone, temperature was a significant factor, with an optimal temperature of 65°C. researchgate.net Another study on malondialdehyde derivatization initially used 37°C but found that 50°C for 2 hours provided more consistent results. nih.gov However, excessively high temperatures should be avoided as they can lead to the decomposition of DNPH. yorku.ca

Stoichiometry of Derivatization Reagents

The molar ratio of the derivatizing reagent (DNPH) to the carbonyl compound is a critical factor in ensuring complete derivatization. protocols.io A significant excess of DNPH is typically used to drive the reaction to completion. flashcards.world Studies have shown that a molar excess of DNPH is necessary for quantitative derivatization. For instance, research on formaldehyde indicated that a DNPH molar ratio in excess of 40 was required. osti.gov For acetaldehyde, an 80-fold molar excess of DNPH has been used for optimal derivatization. nih.gov Similarly, for muscone, the molar ratio of DNPH to the analyte should be at least 300 times to ensure the reaction goes to completion. researchgate.net Insufficient DNPH can lead to incomplete derivatization and underestimation of the carbonyl concentration. protocols.io

Isomeric Considerations of Methacrolein-2,4-DNPH (E/Z Isomerism)

The reaction between an asymmetrical carbonyl compound like methacrolein and DNPH results in the formation of a hydrazone derivative with a carbon-nitrogen double bond (C=N). Due to restricted rotation around this double bond, the product, Methacrolein-2,4-DNPH, can exist as two geometric isomers: the E (entgegen) and Z (zusammen) isomers. nih.gov

The formation of these stereoisomers is a known phenomenon in DNPH derivatization. nih.govresearchgate.net Purified aldehyde-2,4-dinitrophenylhydrazones typically exist primarily as the E-isomer. nih.govresearchgate.net However, exposure to UV irradiation or acidic conditions can promote isomerization, leading to an equilibrium mixture of both E and Z isomers. nih.govresearchgate.net The two isomers can exhibit different chromatographic retention times and UV absorbance spectra, which can complicate quantification if not properly addressed. researchgate.net For some unsaturated aldehydes, the separation of E and Z isomers is observed as a double peak in the chromatogram. psu.edu This isomerization is a potential source of analytical error, and methods must be developed to either resolve the two isomers or convert them to a single form for accurate analysis. nih.gov

Formation of Potential Artifacts and Interferences in Derivatization

Several factors can lead to the formation of artifacts and interferences during the DNPH derivatization of methacrolein and other carbonyls. These can arise from the reagents, the sample matrix, or competing side reactions.

Reagent Contamination:

The DNPH reagent itself can be a source of contamination, particularly with formaldehyde, which is ubiquitous in the environment. epa.govthermofisher.com Recrystallization of the DNPH reagent is often necessary to remove these impurities. epa.govthermofisher.com

Solvents used in the procedure, such as acetone (B3395972) or methanol, can react with DNPH to form interfering hydrazones and should be avoided. epa.gov

Sample Matrix Effects:

Contaminants co-extracted from the sample matrix can cause interference. epa.govthermofisher.com

The presence of ethanol (B145695) in a sample can lead to the in-situ generation of acetaldehyde during the derivatization step, causing a positive interference for acetaldehyde analysis. epa.govthermofisher.com

Side Reactions and Instability:

Unsaturated aldehydes like acrolein and methacrolein are particularly susceptible to side reactions. The resulting hydrazones can be unstable and may react further with excess DNPH to form adducts. psu.edu

Acrolein has been reported to react with DNPH to form not only the expected monoderivatized hydrazone but also a polyderivatized product, which can lead to low recoveries if not accounted for. coresta.orgrsc.org

Atmospheric oxidants such as ozone and nitrogen dioxide can react with DNPH, creating interfering artifact compounds. researchgate.net Ozone scrubbers are often used to mitigate this, but they can also introduce their own complications. researchgate.net

Oxidant Interference (e.g., O3, NO2)

Atmospheric oxidants, particularly ozone (O3) and nitrogen dioxide (NO2), are known to interfere with the DNPH-based measurement of carbonyl compounds, including methacrolein. epa.govrsc.org This interference can occur through several mechanisms, leading to either an underestimation or overestimation of the true methacrolein concentration.

Ozone is a significant interferent that can react directly with the DNPH reagent, depleting its availability for the derivatization of methacrolein. epa.govresearchgate.net Furthermore, ozone can degrade the already formed methacrolein-2,4-dinitrophenylhydrazone derivative on the sampling cartridge. epa.govepa.gov This degradation can result in a negative bias, causing the measured concentration of methacrolein to be lower than the actual atmospheric level. researchgate.net To mitigate this, ozone scrubbers or denuders, often containing potassium iodide (KI), are typically placed upstream of the DNPH-coated cartridge to remove ozone from the sampled air. epa.govresearchgate.net However, the effectiveness of these scrubbers can be influenced by environmental conditions such as high humidity. nih.gov

Nitrogen dioxide also poses a challenge by reacting with the DNPH reagent to form 2,4-dinitrophenylazide (DNPA). restek.com This byproduct can co-elute with the formaldehyde-DNPH derivative during chromatographic analysis, potentially leading to an overestimation of formaldehyde concentrations, and may also interfere with the quantification of other carbonyls depending on the chromatographic conditions. restek.com While some studies suggest that NO2 interference for carbonyl determination in ambient air is not always significant, the potential for interference exists, particularly in environments with high NO2 concentrations. osti.gov

The reaction mechanisms initiated by ozone are complex and can involve free-radical chain reactions. osti.gov For instance, ozone can react with hydrazines by either adding to a nitrogen atom or abstracting a hydrogen atom from a weak N-H bond, initiating a cascade of reactions that can lead to the degradation of both the DNPH reagent and its derivatives. osti.gov

Table 1: Effects of Oxidant Interference on Methacrolein-2,4-DNPH Analysis

| Oxidant | Interference Mechanism | Effect on Measurement | Mitigation Strategy |

| Ozone (O3) | Reacts with DNPH reagent, degrading it. epa.govresearchgate.net Degrades the formed Methacrolein-2,4-DNPH derivative. epa.govepa.gov | Negative bias (underestimation of methacrolein). researchgate.net | Use of ozone scrubbers (e.g., KI-coated denuders) upstream of the sampling cartridge. epa.govresearchgate.net |

| Nitrogen Dioxide (NO2) | Reacts with DNPH to form interfering byproducts (e.g., DNPA). restek.com | Potential for positive bias (overestimation) due to co-eluting interferences. restek.com | Chromatographic separation optimization to resolve target analytes from interferences. restek.com |

Dimer and Trimer Formation from Unsaturated Carbonyls

A significant challenge in the quantification of unsaturated carbonyls like methacrolein using the DNPH method is their propensity to form dimers and trimers. mdpi.comresearchgate.net The initial product of the derivatization, the methacrolein-2,4-dinitrophenylhydrazone, is itself reactive and can undergo further reactions with excess DNPH reagent. researchgate.netresearchgate.net This leads to the formation of adducts, often referred to as dimers and trimers, which are essentially larger molecules formed from the combination of the initial hydrazone and one or more additional DNPH molecules. researchgate.netscience.gov

This polymerization process can be promoted by the silica (B1680970) gel adsorbent commonly used in sampling cartridges. mdpi.comresearchgate.net The formation of these higher molecular weight species complicates the analysis in several ways. These dimers and trimers can have different chromatographic properties and UV absorption characteristics compared to the primary methacrolein-2,4-DNPH derivative. rsc.orgresearchgate.net This can lead to misidentification of peaks in the chromatogram and inaccurate quantification, often resulting in an overestimation of the methacrolein concentration if the analysis is not carefully conducted to account for these byproducts. rsc.org

Kinetic studies have shown that for methacrolein, dimerization is a notable reaction pathway, whereas for other unsaturated carbonyls like acrolein, both dimerization and trimerization can occur. science.gov The instability of the initial hydrazones of unsaturated carbonyls and their subsequent reactions to form these adducts make the DNPH method less suitable for their accurate quantification without careful consideration and validation. researchgate.netresearchgate.netrsc.org

Table 2: Polymerization Products in DNPH Derivatization of Unsaturated Carbonyls

| Unsaturated Carbonyl | Polymerization Products | Analytical Complication |

| Methacrolein | Dimer (carbonyl-DNP-hydrazone-DNPH) science.gov | Overlapping chromatographic peaks, potential for overestimation. rsc.org |

| Acrolein | Dimer and Trimer (2(carbonyl-DNP-hydrazone)-DNPH) researchgate.netscience.gov | Chromatographic interferences and inaccurate quantification. researchgate.net |

| Crotonaldehyde | Dimer science.gov | Formation of unstable hydrazones and adducts. researchgate.net |

Matrix Effects on Derivatization Yields

The efficiency of the derivatization reaction between methacrolein and DNPH, and thus the final analytical result, can be influenced by the sample matrix. Matrix effects refer to the alteration of the analytical signal due to the presence of other components in the sample. In the context of air sampling, this can include factors like humidity and the presence of other organic compounds.

High humidity can impact the performance of ozone scrubbers and the derivatization process itself. For instance, moist potassium iodide in KI-based scrubbers can trap carbonyls before they reach the DNPH cartridge and can also lead to the formation of oxidative species that degrade the DNPH and its derivatives. researchgate.netnih.gov The reaction between DNPH and carbonyls is an addition-elimination reaction that involves the removal of a water molecule. researchgate.net The presence of excess water in the sampling matrix, which can occur at high relative humidity, could potentially shift the reaction equilibrium, affecting the derivatization yield. researchgate.net

Advanced Analytical Methodologies for Methacrolein 2,4 Dnph

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of Methacrolein-2,4-DNPH from complex mixtures. These techniques offer high resolution and sensitivity, which are crucial for environmental and industrial monitoring.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely adopted method for analyzing Methacrolein-2,4-DNPH. epa.govmdpi.com This technique is favored for its robustness and ability to separate a wide range of carbonyl-DNPH derivatives. youngin.com

Reversed-phase HPLC is the preferred mode of separation for these derivatives. youngin.com C18 columns are commonly employed, offering good selectivity for the separation of various hydrazones. youngin.comhplc.eugrupobiomaster.com The separation of Methacrolein-2,4-DNPH from other carbonyl derivatives, including its structural isomer crotonaldehyde-2,4-DNPH, is a critical aspect of the analysis. oup.comyoungin.com Effective separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. youngin.comscielo.br A detection wavelength of 360 nm is commonly used as it provides good sensitivity and selectivity, avoiding interferences from other compounds that absorb at lower UV wavelengths. youngin.comfishersci.com

Several standardized methods, such as U.S. EPA Method TO-11A and ASTM D5197, outline the use of HPLC-UV for the determination of carbonyl compounds, including methacrolein (B123484), after derivatization with DNPH. labtorg.kzalsglobal.eu The analysis time can vary, with some methods achieving separation of multiple carbonyl-DNPH derivatives, including Methacrolein-2,4-DNPH, in under 10 minutes. youngin.com

Table 1: HPLC Methods for Methacrolein-2,4-DNPH Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV/DAD at 360 nm |

| Common Analytes | Methacrolein-2,4-DNPH, Crotonaldehyde-2,4-DNPH, and other carbonyl derivatives |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

For enhanced selectivity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) have become powerful tools for the analysis of Methacrolein-2,4-DNPH. oup.commdpi.com These techniques offer lower detection limits and greater confidence in compound identification compared to HPLC-UV. oup.comresearchgate.net

UHPLC systems, utilizing columns with smaller particle sizes (e.g., sub-2 µm), can significantly reduce analysis times to less than 5 minutes for a suite of carbonyl-DNPH derivatives, including Methacrolein-2,4-DNPH. oup.com This high-throughput capability is a major advantage for laboratories analyzing a large number of samples.

Mass spectrometry provides molecular weight and structural information, which is invaluable for confirming the identity of the target analyte. researchgate.net Various ionization techniques can be employed, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). oup.commdpi.comresearchgate.net Negative ion mode ESI is often used, where the deprotonated molecule [M-H]⁻ of Methacrolein-2,4-DNPH is monitored. oup.comlcms.cz Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). forensicrti.org This minimizes the potential for co-eluting interferences. forensicrti.org

Table 2: LC-MS/MS Parameters for Methacrolein-2,4-DNPH

| Parameter | Description |

|---|---|

| Technique | UHPLC-MS/MS |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion [M-H]⁻ | m/z 249.0 |

| Analysis Time | < 5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for DNPH Derivatives

While less common than LC-based methods for DNPH derivatives due to the thermal lability of some hydrazones, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of Methacrolein-2,4-DNPH. oup.commdpi.comlabtorg.kz The derivatization to the DNPH form increases the thermal stability of methacrolein, making GC analysis feasible. oup.com

One of the challenges in GC-MS analysis of DNPH derivatives is the potential for unreacted DNPH to interfere with the measurement. glsciences.com To address this, cleanup steps may be necessary to remove excess DNPH before analysis. glsciences.com Despite these challenges, GC-MS offers excellent separation efficiency and the mass spectrometric detection provides high selectivity and confident identification of the target compound. nih.gov

Sample Collection and Pre-concentration Techniques for Carbonyl-DNPH Derivatives

The accurate determination of methacrolein in air begins with effective sample collection and pre-concentration. The most common approach involves the in-situ derivatization of methacrolein with DNPH.

DNPH-Coated Cartridges (e.g., Silica (B1680970), C18)

DNPH-coated cartridges are the most widely used devices for sampling airborne carbonyls, including methacrolein. researchgate.net These cartridges are typically packed with a solid sorbent, such as silica gel or C18, which has been impregnated with an acidified DNPH solution. epa.govlabtorg.kzalsglobal.eu As air is drawn through the cartridge, carbonyl compounds react with the DNPH to form stable hydrazone derivatives, which are trapped on the sorbent. labtorg.kzalsglobal.eu

Several factors can influence the collection efficiency of these cartridges, including the concentration of the target analyte, the sampling flow rate, and the presence of atmospheric oxidants like ozone. alsglobal.euresearchgate.net To mitigate interference from ozone, an ozone scrubber or denuder, often containing potassium iodide, can be placed in-line before the DNPH cartridge. labtorg.kzglsciences.com After sampling, the trapped derivatives are eluted from the cartridge with a solvent, typically acetonitrile, and the resulting solution is then analyzed by HPLC or LC-MS. labtorg.kz

Various types of DNPH cartridges are commercially available, with different DNPH loadings and sorbent bed weights to accommodate sampling in diverse environments, from ambient air to high-concentration industrial settings. labtorg.kz It's important to note that for some unsaturated carbonyls, including methacrolein, there is a potential for secondary reactions with excess DNPH on the cartridge, which could lead to the formation of undesired byproducts and affect quantification. psu.edu

Impinger-Based Sampling with DNPH Solutions

An alternative to solid-phase cartridges is impinger-based sampling. mdpi.comaaclab.com This technique involves bubbling a known volume of air through a series of impingers containing an acidified DNPH solution. aaclab.commolnar-institute.com The carbonyl compounds in the air are scrubbed into the solution and react with the DNPH to form the corresponding hydrazone derivatives. aaclab.comnih.gov

This method is often used in stationary source emission testing, as outlined in EPA Method 0011. epa.govaaclab.com After sampling, the impinger solution, which now contains the Methacrolein-2,4-DNPH derivative, can be extracted and analyzed, typically by HPLC. epa.govaaclab.com While effective, impinger-based sampling is generally more cumbersome and less convenient for personal or ambient air monitoring compared to cartridge-based methods. rsc.org

Solid-Phase Microextraction (SPME) Coupled with Derivatization

Solid-Phase Microextraction (SPME) is an advanced, solvent-free sample preparation technique that has been adapted for the analysis of volatile organic compounds (VOCs), including carbonyls like methacrolein. When coupled with derivatization, its sensitivity and selectivity are significantly enhanced. copernicus.org The process often involves on-fiber derivatization, where the SPME fiber, coated with a suitable polymer, is exposed to a derivatizing agent before or during sample collection. copernicus.org For carbonyl compounds, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a commonly used reagent for on-fiber derivatization in conjunction with gas chromatography (GC) analysis. copernicus.org This approach provides several advantages, including the immediate stabilization of analytes, avoidance of solvent-based dilution, and prevention of sample alteration. copernicus.org

An automated system for active sampling and on-fiber derivatization coupled with gas chromatography-mass spectrometry (GC-MS) has been developed and proven effective for a range of multi-oxygenated compounds, including methacrolein. copernicus.orgrsc.org In this setup, the derivatization reaction is completed rapidly, and the resulting derivatives are thermally desorbed directly into the GC-MS for analysis. copernicus.org While PFBHA is frequently cited for on-fiber derivatization with SPME copernicus.org, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is another principal reagent used for carbonyl analysis, typically in conjunction with high-performance liquid chromatography (HPLC). copernicus.org The coupling of SPME with derivatization creates a powerful tool for achieving the low detection limits required for atmospheric and environmental monitoring. copernicus.org

Denuder Techniques for Atmospheric Carbonyl Collection

Denuder techniques are widely employed for the accurate sampling of gas-phase atmospheric components, effectively separating them from the particle phase to prevent sampling artifacts. mdpi.combelspo.be For the collection of atmospheric carbonyls such as methacrolein, denuders are often coated with a substance that can trap the target analytes as air is drawn through the device. researchgate.netnih.gov A common approach involves coating the inner walls of the denuder with a sorbent like XAD-4 resin and a derivatizing agent, namely 2,4-dinitrophenylhydrazine (DNPH). researchgate.netnih.gov

The in-situ derivatization within the denuder converts the gaseous carbonyls into their more stable dinitrophenylhydrazone derivatives. Research comparing denuders coated only with XAD-4 resin to those coated with both XAD-4 and DNPH has demonstrated the superior performance of the combined coating. nih.gov Specifically, XAD-4/DNPH coated denuders showed significantly less breakthrough potential and higher collection efficiency for volatile carbonyls, including methacrolein. nih.gov The performance of the XAD-4/DNPH denuder was found to be particularly effective under humid conditions (RH 50%), where no breakthrough was detected for methacrolein, hydroxyacetone, and methylglyoxal. nih.gov This technique allows for the reproducible and integrative collection of gas-phase carbonyls, which can then be extracted and analyzed, often by HPLC. nih.govcopernicus.org

Quantitative Analysis and Method Validation for Methacrolein-2,4-DNPH

Calibration Strategies and Reference Standards

The accurate quantification of Methacrolein-2,4-DNPH relies on robust calibration strategies that employ high-purity reference standards. Certified reference materials (CRMs) of Methacrolein-2,4-DNPH are commercially available and serve as the foundation for creating calibration curves. restek.comsigmaaldrich.comhpc-standards.comesslabshop.com These standards can be purchased as neat materials or as certified solutions in a solvent like acetonitrile. restek.comsigmaaldrich.comlgcstandards.com

Analysts typically prepare a series of calibration standards by making serial dilutions of a stock solution prepared from the CRM. lcms.cz The instrumental response to these standards is then plotted against their known concentrations to generate a calibration curve. lgcstandards.comddtjournal.net For methods analyzing gaseous methacrolein, calibration experiments may be conducted in simulation chambers. nih.gov This allows the concentration of the Methacrolein-2,4-DNPH derivative measured in the denuder extract to be directly related to the initial mixing ratio of the gaseous methacrolein in the chamber, accounting for any losses associated with sampling, extraction, and preparation. nih.gov Linearity is demonstrated by achieving a high correlation of determination (e.g., ≥ 0.999) over the desired concentration range. researchgate.netaaqr.org The concentration of the resulting Methacrolein-2,4-DNPH is verified against an independently prepared calibration solution. lgcstandards.com

Table 1: Commercially Available Methacrolein-2,4-DNPH Reference Standards

| Product Description | Supplier | CAS Number | Format/Solvent |

| Methacrolein-2,4-DNPH analytical standard | Sigma-Aldrich | 5077-73-6 | Neat |

| CARB 1004 Aldehyde/Ketone-DNPH Calibration Standard | Restek | 5077-73-6 | 3 µg/mL in Acetonitrile |

| Methacrolein-2,4-DNPH | HPC Standards | 5077-73-6 | 357 µg/ml in Acetonitrile |

| Methacrolein-2,4-dinitrophenylhydrazone | MedChemExpress | 5077-73-6 | Solid |

This table is for illustrative purposes and includes a selection of available standards. The listed concentrations for solutions may refer to the mass of the parent carbonyl or the derivative.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ddtjournal.netnih.gov These values are typically determined based on the standard deviation of the response and the slope of the calibration curve. ddtjournal.netsepscience.com

For the analysis of methacrolein, reported LOD and LOQ values vary depending on the analytical technique, sample matrix, and specific method parameters. For instance, an HPLC-DAD method for analyzing carbonyls in craft beer reported an LOD of 6.13 µg L⁻¹ and an LOQ of 20.45 µg L⁻¹ for methacrolein. scielo.brscielo.br A highly sensitive method using on-line SPME-GC-MS with on-fiber derivatization for atmospheric analysis achieved an estimated LOD of 100 pptV (parts per trillion by volume), equivalent to 237 ng m⁻³, and an LOQ of 300 pptV for methacrolein. copernicus.org

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Methacrolein Analysis

| Analytical Technique | Matrix | LOD | LOQ |

| HPLC-DAD | Craft Beer | 6.13 µg L⁻¹ | 20.45 µg L⁻¹ |

| On-line SPME-GC-MS | Air | 100 pptV (237 ng m⁻³) | 300 pptV |

Data sourced from references scielo.br and copernicus.org. HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection. SPME-GC-MS: Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry.

Precision, Accuracy, and Reproducibility in Analysis

Method validation requires rigorous assessment of precision, accuracy, and reproducibility to ensure reliable and consistent results.

Precision is the measure of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brscielo.br

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. researchgate.net

Reproducibility measures the consistency of results across different laboratories or under different conditions. mdpi.com

For the analysis of methacrolein as its DNPH derivative, studies have reported varying precision depending on the concentration and method. In one study using HPLC-DAD, the intra-day precision (repeatability) for methacrolein resulted in RSD values as high as 16.9% at a concentration of 25 µg L⁻¹. scielo.brscielo.br For a more sensitive SPME-GC-MS method, the precision was significantly better, with RSDs in the range of 0.2-7%, and accuracy was reported as <7%. copernicus.orgcopernicus.org Broader studies on carbonyl-DNPH derivatives analyzed by LC-ESI-MS/MS have shown reproducibility (RSD, n=5) in the range of 1.7-11% and recoveries between 90-104%. researchgate.net

Table 3: Method Performance Characteristics for Carbonyl Analysis Including Methacrolein

| Parameter | Method | Value (RSD %) | Recovery % |

| Repeatability (Intra-day Precision) | HPLC-DAD | 1.13% - 16.9% | N/A |

| Intermediate Precision (Inter-day) | HPLC-DAD | 0.35% - 16.9% | N/A |

| Precision | On-line SPME-GC-MS | 0.2% - 7% | N/A |

| Accuracy | On-line SPME-GC-MS | <7% (error) | N/A |

| Reproducibility | LC-ESI-MS/MS | 1.7% - 11% | 90% - 104% |

Data compiled from references scielo.br, copernicus.org, and researchgate.net. N/A indicates data not specified in the cited context.

Internal Standard Methodologies

The use of an internal standard (IS) is a common and effective strategy to improve the precision and accuracy of quantitative analysis, particularly in complex matrices or when multi-step sample preparation is involved. psu.eduresearchgate.net An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to every sample, blank, and calibration standard before analysis. psu.eduoiv.int It helps to correct for variations in sample volume, extraction efficiency, and instrumental response. researchgate.net

For the analysis of Methacrolein-2,4-DNPH and other carbonyl derivatives, several compounds have been used as internal standards. A common approach is to use a carbonyl-DNPH derivative that is not expected to be present in the sample, such as 2,3-dimethylvaleraldehyde-DNPH. psu.edu

Advanced Spectroscopic and Online Monitoring Approaches for Related Carbonyls (Indirect Relevance)

While direct analysis of Methacrolein-2,4-DNPH relies on established chromatographic techniques, several advanced analytical methodologies are crucial for the broader context of carbonyl analysis. These methods offer real-time monitoring capabilities and provide deeper insights into the formation and behavior of carbonyls in various matrices, which is indirectly relevant to understanding the context in which Methacrolein-2,4-DNPH is formed and analyzed.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a versatile and non-destructive analytical technique used for the identification and quantification of functional groups in a molecule. copernicus.org In the context of carbonyl analysis, FTIR is particularly useful for detecting the characteristic carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com

Key Principles and Findings:

Carbonyl Absorption Region: All carbonyl compounds exhibit a strong absorption band in the infrared spectrum between 1650 and 1850 cm⁻¹. orgchemboulder.comlibretexts.org The high intensity and distinct location of this band make it a reliable diagnostic tool. orgchemboulder.com

Structural Clues from Absorption Frequency: The precise wavenumber of the C=O stretch provides valuable information about the type of carbonyl compound. For example, aldehydes and ketones typically absorb at slightly lower frequencies than esters and carboxylic acids. orgchemboulder.comlibretexts.orgpg.edu.pl

Conjugation Effects: Conjugation of the carbonyl group with a double bond or an aromatic ring leads to a lowering of the stretching frequency. spectroscopyonline.compg.edu.pl

Analysis of Atmospheric Aerosols: FTIR has been successfully employed to characterize the functional group composition of atmospheric particulate matter. copernicus.orgcopernicus.org It can quantify carbonyl groups in secondary organic aerosols (SOA), providing insights into their formation and chemical makeup. ucdavis.edu For instance, studies have shown that the carbonyl functional group can account for a significant percentage of the mass in SOA formed from phenols. ucdavis.edu

Functional Group Quantification: Algorithms have been developed to quantify various functional groups, including carbonyls, from FTIR spectra of organic aerosols. tandfonline.com This allows for a more detailed chemical characterization of complex organic mixtures found in the atmosphere. tandfonline.com

Table 2: Typical Infrared Absorption Frequencies for Carbonyl Compounds

| Carbonyl Type | Absorption Range (cm⁻¹) |

| Saturated Aldehydes | 1730 libretexts.org |

| Conjugated Aldehydes | 1705 libretexts.org |

| Saturated Ketones | 1715 ± 10 spectroscopyonline.com |

| Aromatic Ketones | 1700–1640 spectroscopyonline.com |

| Carboxylic Acids (Saturated) | 1730–1700 spectroscopyonline.com |

| Carboxylic Acids (Aromatic) | 1710–1680 spectroscopyonline.com |

| Esters | 1740 ± 10 pg.edu.pl |

This table is compiled from data found in multiple sources. spectroscopyonline.compg.edu.pllibretexts.org

Selective Ion Monitoring-Mass Spectrometry (SIM-MS)

Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that offers enhanced sensitivity and selectivity for targeted compounds. scioninstruments.com Instead of scanning a full mass range, the mass spectrometer is set to monitor only a few specific mass-to-charge (m/z) ratios corresponding to the analytes of interest. scioninstruments.comtaylorandfrancis.com

Advantages and Applications in Carbonyl Analysis:

Increased Sensitivity: By focusing the detector's time on a limited number of ions, SIM mode significantly increases sensitivity, enabling the detection of trace-level compounds. scioninstruments.com This is particularly beneficial for the quantitative analysis of low-concentration carbonyl-DNPH derivatives. researchgate.net

Enhanced Selectivity: SIM reduces background noise and interferences from the sample matrix, leading to clearer signals for the target analytes. scioninstruments.com

Improved Quantification: The improved signal-to-noise ratio in SIM mode results in more accurate and reliable quantification of the target compounds. scioninstruments.com

Analysis of DNPH Derivatives: When coupled with liquid chromatography (LC), SIM-MS is a powerful tool for the analysis of carbonyl-2,4-DNPH derivatives. It allows for the separation of co-eluting compounds by their specific m/z values. oup.com For example, acetone-DNPH and acrolein-DNPH, which may co-elute, can be distinguished by monitoring their respective m/z ratios. oup.com

Distinguishing Aldehydes and Ketones: In some cases, the fragmentation patterns of DNPH derivatives in the mass spectrometer can help differentiate between aldehydes and ketones. For instance, a characteristic fragment ion at m/z 163 has been observed for aldehyde-DNPH derivatives. researchgate.net

Table 3: Example of m/z Ratios for SIM Analysis of Carbonyl-DNPH Derivatives

| Carbonyl-DNPH Derivative | m/z Ratio |

| Formaldehyde-DNPH | [Value not explicitly found in search results] |

| Acetaldehyde-DNPH | [Value not explicitly found in search results] |

| Acetone-DNPH | 237.1 oup.com |

| Acrolein-DNPH | 235.1 oup.com |

| Propionaldehyde-DNPH | [Value not explicitly found in search results] |

| Methyl Ethyl Ketone-DNPH | 251.1 oup.com |

| Butylaldehyde-DNPH | 251.1 oup.com |

Computational Chemistry Approaches to Understand Derivatization

Computational chemistry provides a theoretical framework to understand and predict the outcomes of chemical reactions, including the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH). jst.go.jp These approaches can complement experimental findings and offer deeper insights into reaction mechanisms and the properties of the resulting derivatives.

Applications and Insights:

Reaction Mechanism: The reaction between a carbonyl compound and DNPH is an addition-elimination reaction. researchgate.net It starts with the nucleophilic addition of the amino group of DNPH to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone. researchgate.net

Optimizing Reaction Conditions: Computational studies can help in understanding the factors that influence the derivatization reaction, such as the role of catalysts and pH. The reaction is acid-catalyzed, and an acidic environment favors the forward reaction. researchgate.netchromatographyonline.com

Predicting Chromatographic Behavior: Quantum chemistry calculations have been used to understand the interactions between DNPH derivatives and the stationary phase in chromatography. jst.go.jp For example, calculations have shown that the complexation between unreacted DNPH and a sorbent can be more stable than that between a derivative and the sorbent, which is useful for developing methods to remove excess DNPH before analysis. jst.go.jp

Relative Ionization Sensitivities: Theoretical methods have been developed to calculate the relative electrospray ionization sensitivities of different carbonyl-DNPH hydrazones based on their gas-phase basicities. escholarship.org This allows for the quantification of these derivatives by HPLC-MS even when authentic chemical standards are not available. escholarship.org

Isomerism of Derivatives: Carbonyl-2,4-DNPHydrazones can exist as E- and Z-stereoisomers due to the C=N double bond. nih.gov Computational models can help understand the factors that influence the formation and stability of these isomers.

Research Applications of Methacrolein 2,4 Dnph in Environmental and Atmospheric Science

Atmospheric Measurement and Monitoring of Methacrolein (B123484) Concentrations

The derivatization of methacrolein with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form Methacrolein-2,4-DNPH is a cornerstone of atmospheric measurement and monitoring programs. hpc-standards.com This chemical transformation allows for the stabilization and subsequent quantification of atmospheric methacrolein, a reactive and often low-concentration carbonyl compound. The resulting derivative, Methacrolein-2,4-DNPH, is readily analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. researchgate.netlabtorg.kz

This methodology is widely adopted and standardized in various environmental monitoring protocols, such as the U.S. Environmental Protection Agency (EPA) Method TO-11A. labtorg.kzalsglobal.eu The process typically involves drawing a known volume of air through a cartridge containing silica (B1680970) gel coated with acidified DNPH. labtorg.kzalsglobal.eu The trapped methacrolein reacts to form the stable Methacrolein-2,4-DNPH derivative, which is then eluted with a solvent like acetonitrile (B52724) and analyzed. labtorg.kz

Ambient Air Quality Assessment

Field studies have utilized this technique to determine methacrolein concentrations in various environments. For instance, a study in central Texas measured methacrolein levels in both rural and urban areas by collecting samples on DNPH-impregnated cartridges. escholarship.org The results showed that rural methacrolein concentrations ranged from 0.1 to 3.7 parts per billion by volume (ppbv), while urban concentrations were between 0.2 and 5.7 ppbv. escholarship.org These measurements are crucial for understanding the distribution and transport of this aldehyde in different environments.

Similarly, research in Linfen, China, during winter utilized DNPH cartridges to sample atmospheric carbonyls, including methacrolein, to understand their pollution characteristics. mdpi.com The analysis of Methacrolein-2,4-DNPH, along with other carbonyl derivatives, provides a comprehensive picture of carbonyl pollution and its sources in urban areas.

The table below summarizes methacrolein concentrations measured in different locations using the DNPH derivatization method.

| Location | Environment | Methacrolein Concentration (ppbv) |

| Central Texas | Rural | 0.1 - 3.7 |

| Central Texas | Urban | 0.2 - 5.7 |

| Linfen, China | Urban (Winter) | Not explicitly stated in the provided text |

These assessments are vital for regulatory purposes and for developing strategies to mitigate air pollution. The accurate data obtained from the analysis of Methacrolein-2,4-DNPH allows for a better understanding of the chemical processes occurring in the atmosphere and their impact on air quality.

Seasonal and Diurnal Variation Studies of Atmospheric Carbonyls

The analysis of Methacrolein-2,4-DNPH is critical for studying the seasonal and diurnal variations of atmospheric carbonyls. These studies provide insights into the sources, sinks, and photochemical activity of these compounds in the atmosphere. The concentrations of carbonyls, including methacrolein, often exhibit distinct daily and seasonal patterns driven by factors like sunlight intensity, temperature, and the presence of precursor compounds. wseas.org

For example, studies have shown that concentrations of carbonyl compounds, determined through DNPH derivatization, are often higher during the daytime, especially in the afternoon, due to increased photochemical production. copernicus.org Research conducted in Beijing, for instance, observed significant diurnal variations in carbonyl concentrations, which could increase by 50%–100% during peak sunlight hours compared to nighttime levels. copernicus.org

A study in Monterrey, Mexico, also utilized DNPH cartridges to measure carbonyls and observed clear diurnal and seasonal patterns. wseas.org While this particular study focused on formaldehyde (B43269) and acetaldehyde (B116499), the methodology is directly applicable to methacrolein. The temporal distribution of isoprene (B109036), a primary precursor of methacrolein, shows a characteristic pattern of rising concentrations during the afternoon as temperature and photosynthetically active radiation (PAR) increase, and this pattern is expected to influence methacrolein concentrations. escholarship.org

The table below illustrates the typical diurnal trend of carbonyl concentrations, which would include methacrolein.

| Time of Day | Typical Carbonyl Concentration Trend |

| Morning | Increasing with sunrise and traffic |

| Midday/Afternoon | Peak concentrations due to photochemical production |

| Evening/Night | Decreasing concentrations due to reduced sunlight and deposition |

By analyzing Methacrolein-2,4-DNPH from samples collected at different times of the day and throughout the year, scientists can build a comprehensive understanding of the atmospheric lifecycle of methacrolein and other carbonyls.

Studies on Formation Pathways of Methacrolein in the Atmosphere

The derivatization of methacrolein to Methacrolein-2,4-DNPH is a crucial analytical step in laboratory and field studies aimed at elucidating the formation pathways of this important atmospheric aldehyde. These studies often involve complex chemical reactions, and the ability to accurately quantify methacrolein is essential for understanding its sources and the mechanisms of its formation.

Isoprene Oxidation Chemistry and Methacrolein as a Product

Methacrolein is a major oxidation product of isoprene, a volatile organic compound emitted in vast quantities by vegetation. pnas.org The atmospheric oxidation of isoprene is a complex process that significantly influences tropospheric chemistry. The formation of methacrolein from isoprene oxidation is a key area of research, and the analysis of Methacrolein-2,4-DNPH is central to these investigations.

Studies have shown that the reaction of isoprene with hydroxyl radicals (OH) is a primary pathway for methacrolein formation. mdpi.com This reaction proceeds through the formation of an adduct radical, which then reacts with oxygen to form peroxy radicals. mdpi.com In the presence of nitrogen oxides (NOx), these peroxy radicals can lead to the formation of methacrolein.

Research has also explored the aqueous phase oxidation of isoprene and its products. For instance, studies on the aqueous phase radical chemistry of methacrolein have been conducted to understand its fate in cloud water. rsc.org In these experiments, the quantification of methacrolein, often via DNPH derivatization, is essential to determine reaction kinetics and product yields.

The table below shows the molar yields of major products from the aqueous-phase ozonolysis of methacrolein, a process that can occur after its formation from isoprene.

| Product | Molar Yield (%) |

| Hydroxymethyl hydroperoxide (HMHP) | 70.3 ± 6.3 |

| Formaldehyde (HCHO) | 32.3 ± 5.8 |

| Methylglyoxal (MG) | 98.6 ± 5.4 |

Source: Aqueous-phase ozonolysis of methacrolein and methyl vinyl ketone: a potentially important source of atmospheric secondary organic aerosol copernicus.org

Photooxidation of Volatile Organic Compounds (VOCs)

The photooxidation of various volatile organic compounds (VOCs), in addition to isoprene, can also lead to the formation of methacrolein. The analysis of Methacrolein-2,4-DNPH is used to quantify the yield of methacrolein from the oxidation of different VOC precursors under controlled laboratory conditions.

For example, the photooxidation of certain consumer products containing VOCs can contribute to the formation of atmospheric aldehydes. nih.gov Laboratory studies simulating the atmospheric photooxidation of these compounds often rely on DNPH derivatization to measure the resulting carbonyl products, including methacrolein.

Furthermore, the photooxidation of methacrolein itself is an important process that leads to the formation of other secondary pollutants. Studies have investigated the OH-initiated oxidation of methacrolein in the presence of NOx, and the analysis of Methacrolein-2,4-DNPH is used to track the decay of the parent compound and the formation of products. copernicus.org

Smog Chamber Simulations

Smog chambers are large-scale reactors used to simulate atmospheric chemical processes under controlled conditions. The formation of methacrolein and its subsequent reactions are frequently studied in these chambers. The analysis of Methacrolein-2,4-DNPH is a critical diagnostic tool in these experiments, allowing researchers to quantify methacrolein concentrations over time. copernicus.orgcopernicus.org

In smog chamber studies, researchers can investigate the influence of various factors, such as NOx levels, humidity, and light intensity, on the formation of methacrolein from the oxidation of precursors like isoprene. copernicus.org For example, experiments have been conducted to study the formation of secondary organic aerosol (SOA) from the photooxidation of isoprene and methacrolein. copernicus.org In these studies, gas-phase products, including methacrolein, are measured, often using the DNPH derivatization method, to understand their role in SOA formation. copernicus.org

Smog chamber experiments have also been used to study the photooxidation of complex mixtures of VOCs, such as gasoline vapors, to understand the formation of secondary pollutants in urban environments. nih.gov The quantification of methacrolein as its DNPH derivative in these simulations provides valuable data for developing and testing atmospheric chemical models. nih.gov

The table below presents an example of initial conditions for a smog chamber experiment studying SOA formation from methacrolein photooxidation.

| Parameter | Condition |

| Reactant | Methacrolein |

| Oxidant | OH radicals (from H2O2 photolysis) |

| NOx | Present |

| Relative Humidity | < 5% (dry conditions) |

| Seed Particles | None |

Source: Cloud Processing of Secondary Organic Aerosol from Isoprene and Methacrolein Photooxidation acs.org

Contribution to Secondary Organic Aerosol (SOA) and Ozone Formation

Methacrolein is a significant precursor in the formation of both secondary organic aerosol (SOA) and tropospheric ozone, two key components of photochemical smog that impact air quality, climate, and human health. mdpi.comresearchgate.net The use of the Methacrolein-2,4-DNPH derivative allows researchers to accurately quantify ambient methacrolein concentrations and trace its contribution to these atmospheric phenomena. researchgate.netresearchgate.net

Methacrolein, a major oxidation product of isoprene, contributes to SOA formation through various gas-phase and aqueous-phase reaction pathways. mit.eduresearchgate.net Studies have shown that the photooxidation of methacrolein leads to the formation of low-volatility products that can partition into the aerosol phase. copernicus.org The yield and chemical composition of SOA from methacrolein are highly dependent on environmental conditions such as the concentration of nitrogen oxides (NOx) and relative humidity (RH). researchgate.net For instance, at low initial nitric oxide (NO) levels, more substantial SOA formation is observed under dry conditions, whereas at higher NO levels, SOA formation can be slightly higher under wet conditions. researchgate.net

A key product of methacrolein oxidation is 2-methylglyceric acid, which is a major contributor to the total SOA mass and a fundamental component of the oligomers found in the particulate phase. acs.org The formation of these oligomers is enhanced under dry conditions. researchgate.net Furthermore, under high-NOx conditions, methacrolein oxidation can lead to the formation of methacryloylperoxynitrate (MPAN), which is a precursor to methacrylic acid epoxide (MAE). pnas.org MAE, in turn, can undergo reactive uptake onto acidic sulfate (B86663) aerosols, contributing significantly to SOA mass. pnas.org

The aqueous-phase ozonolysis of methacrolein is another important pathway for SOA production, yielding significant amounts of products like methylglyoxal. copernicus.org Laboratory studies simulating cloud conditions have demonstrated that in-cloud processing of methacrolein can efficiently produce SOA. acs.orgcopernicus.org

In addition to its role in SOA formation, methacrolein is a potent precursor to ozone. researchgate.net The photooxidation of methacrolein in the presence of NOx leads to the formation of peroxy radicals that contribute to the catalytic cycle of ozone production. researchgate.net Studies in regions with high biogenic emissions have shown that isoprene and its oxidation products, including methacrolein, can be the dominant contributors to local ozone formation, in some cases accounting for as much as 50-75% of production during summer months. researchgate.net

Table 1: Key Products from Methacrolein Oxidation Contributing to SOA

| Product | Formation Pathway | Significance |

|---|---|---|

| 2-Methylglyceric acid | Photooxidation of methacrolein | Major contributor to SOA mass, building block for oligomers. acs.org |

| Methacrylic acid epoxide (MAE) | From decomposition of MPAN (formed in high NOx) | Precursor to SOA tracers via uptake on acidic aerosols. pnas.org |

| Methylglyoxal | Aqueous-phase ozonolysis of methacrolein | High-yield product, contributes to aqueous SOA formation. copernicus.org |

| Oligomers | Particle-phase reactions | Enhanced under dry conditions, contribute to SOA mass. researchgate.net |

Source Apportionment of Methacrolein and Other Carbonyls

Quantifying methacrolein as its 2,4-DNPH derivative is critical for source apportionment studies, which aim to distinguish the various origins of this and other carbonyl compounds in the atmosphere. These studies are essential for developing effective air quality management strategies.

Methacrolein in the atmosphere originates from both biogenic and anthropogenic sources. copernicus.orgresearchgate.net The primary biogenic source is the atmospheric oxidation of isoprene, which is emitted in vast quantities by vegetation, particularly broad-leaf deciduous trees. aaqr.orgescholarship.org The diurnal concentration patterns of methacrolein often follow those of isoprene, with peaks in the afternoon when temperature and solar radiation are highest, confirming its significant biogenic origin. researchgate.netescholarship.org

However, methacrolein is also directly emitted from anthropogenic sources. copernicus.org These include biomass burning and the incomplete combustion of fossil fuels. researchgate.net In urban environments, a significant portion of methacrolein can have anthropogenic origins. usu.edu By measuring the ratio of methacrolein to isoprene, researchers can estimate the photochemical age of an air mass. escholarship.org Furthermore, by correlating methacrolein concentrations with tracers for anthropogenic pollution, such as carbon monoxide (CO) or benzene, scientists can disentangle the contributions from biogenic and anthropogenic sources. researchgate.netusu.edu For example, studies have shown that on days with high CO levels, the concentrations of methacrolein's photooxidation products can exceed what would be expected from biogenic precursors alone, indicating a significant anthropogenic contribution. researchgate.net

The analytical method involving Methacrolein-2,4-DNPH is also employed to identify and quantify specific emission sources.

Vehicle Exhaust: Carbonyl compounds, including methacrolein, are known components of vehicle exhaust. aaqr.orggrupobiomaster.com The derivatization with 2,4-DNPH is part of standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), to measure carbonyl emissions from mobile sources. sigmaaldrich.comyoungin.com Studies analyzing emissions from diesel engines using different fuel types, such as heavy fuel oil (HFO) and diesel fuel (DF), have identified and quantified methacrolein among a suite of other carbonyls. molnar-institute.com These studies typically find higher emission factors for methacrolein when using HFO compared to DF. molnar-institute.com

Cooking Emissions: Cooking, particularly the heating of oils and fats, is a significant source of indoor and outdoor air pollution, releasing various volatile organic compounds, including methacrolein. nih.govrsc.org Research on emissions from commercial meat cooking has utilized DNPH-coated cartridges to sample and analyze for carbonyls, confirming that cooking is an important source. escholarship.org Studies have also investigated how different cooking practices and the use of additives like spices can influence the emission rates of particulate matter and carbonyl compounds. nih.gov

Table 2: Emission Factors of Methacrolein from Different Sources

| Emission Source | Fuel/Type | Methacrolein Emission Factor | Reference |

|---|---|---|---|

| Ship Diesel Engine | Heavy Fuel Oil (HFO) | Higher than Diesel Fuel | molnar-institute.com |

| Ship Diesel Engine | Diesel Fuel (DF) | Lower than Heavy Fuel Oil | molnar-institute.com |

| Meat Grilling | Pork | Detected in cooking fumes | nih.gov |

Biogenic vs. Anthropogenic Sources

Analysis in Aqueous Environmental Phases

Methacrolein's role in aqueous-phase atmospheric chemistry, particularly within cloud and fog droplets, is a critical area of research. copernicus.org The compound's water solubility is higher than predicted by Henry's law, suggesting that aqueous-phase sources or processes are significant. copernicus.org The development of methods to accurately measure methacrolein in these aqueous matrices is therefore essential.

The DNPH-HPLC method has been adapted and optimized for the analysis of carbonyls in aqueous samples. researchgate.net A key consideration is the adjustment of the sample's acidity to an optimal pH (around 2.0) to ensure efficient derivatization. researchgate.net This adapted method has been successfully applied to laboratory simulations of atmospheric processes and to field measurements of cloud and fog water. researchgate.netcopernicus.org

Studies on the aqueous-phase photooxidation of methacrolein have identified several key products, including methylglyoxal, pyruvic acid, and hydroxyacetone. copernicus.orgcopernicus.org The formation of these products within cloud droplets can significantly alter the chemical composition of the atmosphere and contribute to the formation of aqueous SOA. nih.gov The ability to quantify methacrolein as Methacrolein-2,4-DNPH in these complex aqueous samples is fundamental to understanding these in-cloud chemical transformations. copernicus.org

Particulate-Phase Carbonyl Analysis

Carbonyl compounds exist not only in the gas phase but can also be adsorbed onto or partitioned into atmospheric particulate matter (PM). aaqr.org Analyzing these particulate-phase carbonyls is crucial for understanding the composition and health effects of PM. The derivatization with 2,4-DNPH followed by HPLC analysis is a widely adopted method for this purpose. aaqr.org

The method involves collecting PM, typically PM2.5 (particles with a diameter of 2.5 micrometers or less), on filters, extracting the collected material, and then performing the derivatization. aaqr.org This technique has been used to measure a range of carbonyls in urban PM2.5, including methacrolein. aaqr.org Such studies have revealed seasonal variations in particulate carbonyl concentrations, often with higher levels in winter due to lower temperatures favoring partitioning to the particle phase, weaker photochemical degradation, and increased primary emissions from sources like heating. aaqr.org In contrast, summer concentrations are often more influenced by photochemical production and emissions from vehicles and cooking. aaqr.org The analysis of Methacrolein-2,4-DNPH helps to trace the contribution of biogenic secondary organic aerosol to the total particulate mass. aaqr.org

Research Applications of Methacrolein 2,4 Dnph in Other Scientific Fields

Food Chemistry and Quality Control (e.g., Beer Analysis)

In food chemistry, particularly in the analysis of beverages like beer, the presence and concentration of carbonyl compounds are critical indicators of quality and flavor stability. Methacrolein (B123484), a volatile aldehyde, can contribute to undesirable flavors. The derivatization of methacrolein with DNPH to form Methacrolein-2,4-DNPH allows for its sensitive and specific quantification, typically using high-performance liquid chromatography (HPLC). scielo.brresearchgate.net

A study on craft beers aimed to identify and quantify 15 different carbonyl compounds, including methacrolein, in both their free and bound forms. scielo.brresearchgate.net The method involved the derivatization of carbonyls with 2,4-DNPH, followed by analysis using HPLC with a diode array detector (HPLC-DAD). This process is crucial because carbonyl compounds can exist in a "bound" state, often linked to other molecules like bisulfite, which can mask their presence. scielo.brresearchgate.net Hydrolysis is used to release these bound carbonyls before derivatization.

The analytical method demonstrated good sensitivity, with specific limits of detection (LOD) and quantification (LOQ) established for various carbonyls. For methacrolein, the LOD was determined to be 6.13 µg L⁻¹, and the LOQ was 20.45 µg L⁻¹. scielo.br This level of precision is essential for quality control, as even small amounts of certain aldehydes can negatively impact the sensory profile of the beer. The use of Methacrolein-2,4-DNPH as a certified reference material ensures the accuracy and reliability of these measurements. hpc-standards.com

Table 1: Detection and Quantification Limits for Methacrolein in Beer Analysis scielo.br

| Parameter | Value (µg L⁻¹) |

| Limit of Detection (LOD) | 6.13 |

| Limit of Quantification (LOQ) | 20.45 |

This interactive table provides the limits for detecting and quantifying methacrolein in beer samples using HPLC-DAD after derivatization with DNPH.

Biomedical and Biological Sample Analysis (e.g., Aldehyde Identification)

The identification of aliphatic aldehydes in biological samples is a significant area of biomedical research, as these compounds can be indicative of various physiological or pathological states, including oxidative stress and disease. researchgate.net Methacrolein-2,4-DNPH plays a role as a molecular tool and reference standard in methods developed to identify and quantify aldehydes in complex biological matrices like serum. researchgate.netmoleculardepot.com

A strategy combining DNPH derivatization with ultra-performance liquid chromatography coupled to time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has been developed for the robust identification of aliphatic aldehydes. researchgate.net In this approach, aldehydes in a biological sample are first reacted with DNPH. The resulting aldehyde-DNPH derivatives, including Methacrolein-2,4-DNPH, are then separated and identified based on their specific mass-to-charge ratios and fragmentation patterns.

This method allows for the sensitive and selective characterization of aldehydes, helping researchers to understand their roles in biological processes. For instance, studies have used this technique to identify specific aldehydes in the serum of immunosuppressed rats and in oxidatively damaged cells, demonstrating the utility of DNPH derivatization in evaluating physiological conditions. researchgate.net The use of pure Methacrolein-2,4-DNPH as a standard is crucial for confirming the presence of methacrolein in these complex samples. moleculardepot.com

Industrial Emissions and Process Monitoring

Monitoring industrial emissions is critical for environmental protection and regulatory compliance. Carbonyl compounds, including methacrolein, are common pollutants from various industrial processes and combustion sources. alsglobal.eu The analysis of these compounds in air samples often relies on their collection and derivatization with DNPH. labtorg.kz

Standardized methods, such as those developed by the Environmental Protection Agency (EPA), utilize sorbent cartridges coated with acidified DNPH to trap carbonyls from a known volume of air. alsglobal.eu The trapped carbonyls react to form stable DNPH derivatives, which are then eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed by HPLC. labtorg.kz Certified reference materials, including Methacrolein-2,4-DNPH, are essential for the calibration of analytical instruments and ensuring the accuracy of the reported concentrations. aliyuncs.com

This methodology is applied to a wide range of monitoring activities, from assessing ambient air quality to measuring emissions from specific industrial sources. alsglobal.eualiyuncs.com The derivatization process converts volatile and reactive aldehydes into more stable and easily detectable compounds, allowing for precise quantification even at low concentrations. For example, methods based on EPA TO-11A and ISO 16000-3 are used for the analysis of formaldehyde (B43269) and other carbonyls, including methacrolein, in both indoor and outdoor air. alsglobal.eu

Challenges and Limitations in Methacrolein 2,4 Dnph Research and Analysis

Analytical Challenges with Unsaturated Carbonyl Derivatives

The analysis of unsaturated carbonyl derivatives, including methacrolein-2,4-DNPH, presents significant analytical hurdles. A primary issue is the formation of unstable hydrazones that can react further with excess DNPH reagent to create adducts. psu.edunih.govrsc.org For methacrolein (B123484), this can lead to dimerization products. researchgate.net These secondary reactions can complicate chromatograms, leading to potential misidentification and inaccurate quantification of the target analyte. researchgate.netrsc.org

The presence of a carbon-carbon double bond in methacrolein makes its DNPH derivative susceptible to additional reactions that are not observed with saturated carbonyls. psu.eduresearchgate.net These side products may have similar chromatographic properties to the primary derivative, resulting in overlapping peaks and making precise quantification difficult. rsc.org Furthermore, the potential for polymerization of unsaturated carbonyls like acrolein has been demonstrated, which can prevent proper analytical identification. researchgate.net While some studies have successfully derivatized methacrolein without by-products using specific techniques like the impinger method, the widely used solid-phase extraction cartridges remain problematic. psu.edu

The complexity of the sample matrix can also introduce interferences that are not resolved by standard HPLC-UV methods. oup.com The formation of E and Z stereoisomers of the DNPH derivatives, which can be separated chromatographically, adds another layer of complexity. These isomers may not form in equal amounts and can have different UV absorbance maxima, potentially leading to under-reporting if the analytical method is not optimized for both. oup.com

Interferences and Artifacts in Sampling and Derivatization

The sampling and derivatization steps are critical sources of potential errors in methacrolein-2,4-DNPH analysis. A major interferent is ozone, which is often present in ambient air samples. researchgate.netepa.gov Ozone can react with both the DNPH reagent and the formed hydrazone derivatives, leading to negative interference. researchgate.netepa.gov This can be particularly problematic as the extent of interference depends on the temporal variations of both ozone and the carbonyl compounds during sampling. epa.gov To mitigate this, ozone scrubbers or denuders, often containing potassium iodide (KI), are typically placed upstream of the DNPH cartridge. researchgate.netepa.gov However, these scrubbers themselves can introduce issues, such as trapping carbonyl compounds under high humidity conditions. researchgate.net

Beyond ozone, other atmospheric oxidants like nitrogen oxides (NOx) can also interfere. psu.edumdpi.com Nitrogen dioxide (NO2), for instance, can react with DNPH to form 2,4-dinitrophenylazide, which may co-elute with the derivatives of other carbonyls. psu.edursc.org The heterogeneous oxidation of isoprene (B109036) by ozone and radicals formed from the reaction of ozone with the DNPH reagent can also create positive artifact peaks of methacrolein and other carbonyls. acs.org

Contamination of the DNPH reagent itself is another frequent problem, with formaldehyde (B43269) and acetone (B3395972) being common impurities. epa.gov This necessitates the purification of DNPH, often through multiple recrystallizations, to minimize background levels. epa.gov Furthermore, the sorbent material in the sampling cartridges can also be a source of artifacts. For example, reactions between ambient ozone and C18 sorbent material can artificially produce high molecular weight carbonyls. capes.gov.br Passive sampling, if cartridges are not properly sealed and stored, can also lead to the collection of unintended compounds. ca.gov

Methodological Discrepancies and Intercomparison Studies

Significant discrepancies in reported carbonyl concentrations, including methacrolein, often arise from the wide diversity of methodologies used across different studies. nih.gov This makes direct comparisons of results challenging. Intercomparison studies have highlighted these issues, revealing severe problems in the analysis of unsaturated aldehydes like acrolein. psu.edu

Variations in puffing patterns, aerosol collection techniques, and analytical methods have been identified as major sources of these discrepancies in studies related to e-cigarette aerosols. nih.gov In atmospheric studies, differences in sampling systems and the influence of smog chambers can also lead to conflicting results. mdpi.comresearchgate.net For example, some global chemistry-transport models have been found to significantly underestimate measured acetaldehyde (B116499) mixing ratios, indicating potential underestimation of primary emissions or other sources. researchgate.net

The lack of standardized and universally accepted protocols for the entire analytical process, from sampling to final quantification, contributes to these discrepancies. While methods like US EPA TO-11A provide guidance, variations in implementation and the use of different analytical columns and conditions can still lead to different outcomes. chromtech.com.au The need for continued development of new sampling systems and comparative studies is evident to harmonize methodologies and improve the reliability of data across different research groups. mdpi.com

Stability of Derivatives During Storage and Analysis

The stability of methacrolein-2,4-DNPH during storage and analysis is a critical factor that can affect the accuracy of results. The derivatives are susceptible to degradation, particularly when exposed to light and elevated temperatures. ca.gov Therefore, it is standard practice to store collected cartridges and sample extracts at refrigerated temperatures (e.g., 4°C) and in the dark to minimize degradation. ca.gov

Even under refrigerated conditions, the stability can be a concern. For instance, studies on the stability of DNPH derivatives of other carbonyls, like formaldehyde, have shown unexpected instability even at very low temperatures (-70°C), where cryo-concentration effects can paradoxically increase reaction rates. researchgate.net While the DNPH derivatives are generally considered stable for a certain period (e.g., sample extracts analyzed within 30 days), the potential for degradation over time exists. ca.gov

The stability of unsaturated carbonyl derivatives can be particularly problematic. For example, the acrolein DNP-hydrazone has been shown to be unstable, disappearing over time during storage while an unknown reaction product appears. psu.edu Although altering the pH after sampling can stabilize some derivatives, this is not always effective for all compounds or methods. psu.edunih.gov The potential for degradation during the analytical process itself, such as on the HPLC column, also needs to be considered, especially for the thermally labile hydrazones of larger carbonyls if gas chromatography is used. sigmaaldrich.com

Data Tables

Table 1: Summary of Analytical Challenges for Methacrolein-2,4-DNPH

| Challenge | Description | Potential Impact | Key References |